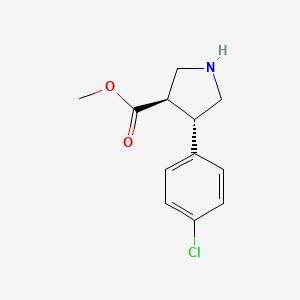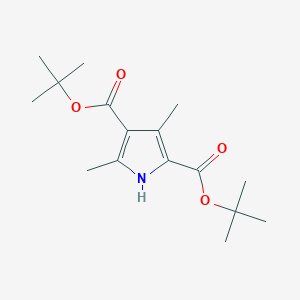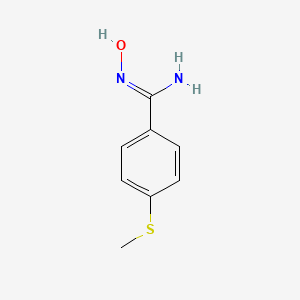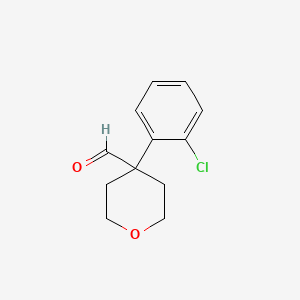
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
描述
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . The compound features a tetrahydropyran ring substituted with a 2-chlorophenyl group and an aldehyde functional group at the 4-position .
准备方法
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the tetrahydropyran ring system. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
化学反应分析
Types of Reactions
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used in nucleophilic aromatic substitution reactions.
Major Products
Oxidation: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is utilized in various scientific research applications, including:
作用机制
The mechanism of action of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
相似化合物的比较
Similar Compounds
- 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
- 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Uniqueness
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .
属性
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLOMXOOPWPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654805 | |
| Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-47-9 | |
| Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


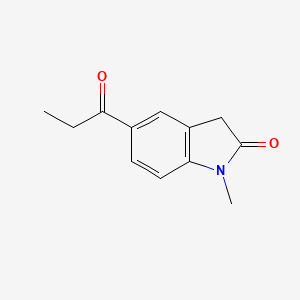
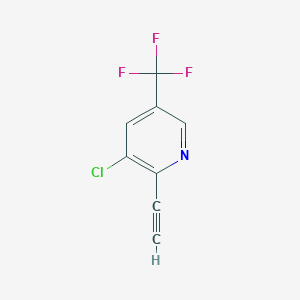


![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)
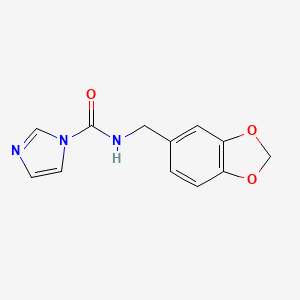
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)
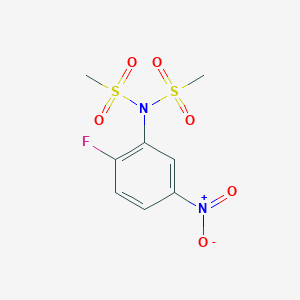
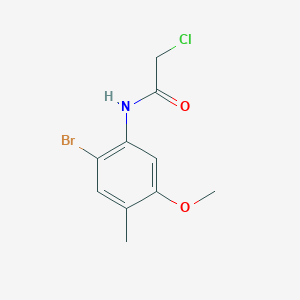
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
